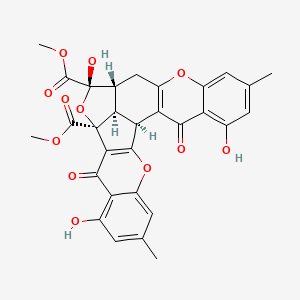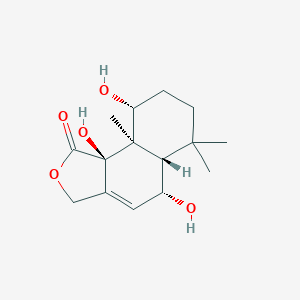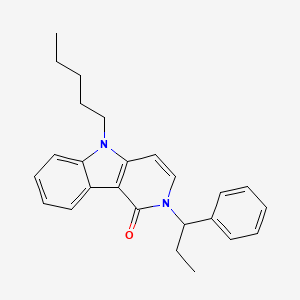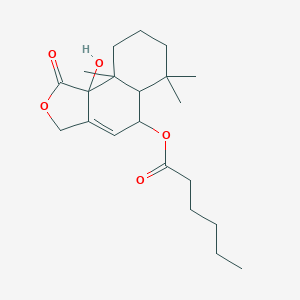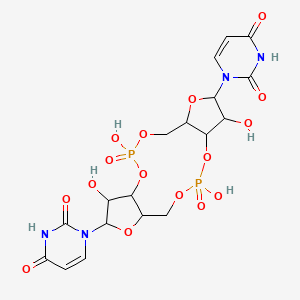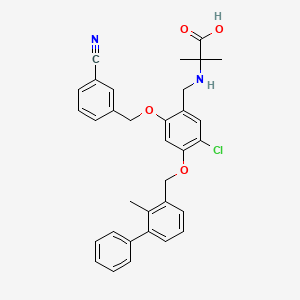
Conglobatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conglobatin B is a bacterial metabolite produced by the strain of Streptomyces MST-91080. It is a cytotoxic analogue of the C2-symmetric macrodiolide conglobatin. This compound has shown significant anticancer activity, particularly against the NS-1 mouse myeloma cell line.
Preparation Methods
Synthetic Routes and Reaction Conditions: Conglobatin B is synthesized through a biosynthetic pathway involving the addition of three successive methylmalonyl-CoA extender units to the conglobatin monomer. The altered methyl positions suggest a deviation from the published biosynthetic pathway .
Industrial Production Methods: The industrial production of this compound involves the fermentation of the Streptomyces MST-91080 strain under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Conglobatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s macrodiolide skeleton allows for diverse chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
Conglobatin B has several scientific research applications:
Chemistry: Used as a model compound for studying macrodiolide synthesis and modification.
Biology: Investigated for its cytotoxic effects on various cell lines, particularly cancer cells.
Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity against myeloma cells.
Industry: Utilized in the development of new antibiotics and anticancer drugs
Mechanism of Action
Comparison with Similar Compounds
- Conglobatin
- Conglobatins C, D, and E
- Elaiophylins
- Halichoblelides
- Efomycins
Uniqueness: Conglobatin B is unique due to its specific methylation pattern on the macrodiolide skeleton, which differentiates it from other conglobatins. This unique structure contributes to its potent cytotoxic activity against myeloma cells .
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(3E,5R,7S,8S,11E,15S,16S)-3,5,7,11,15-pentamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C27H36N2O6/c1-17-9-20(4)25(12-23-14-29-16-33-23)35-26(30)19(3)8-6-7-18(2)24(11-22-13-28-15-32-22)34-27(31)21(5)10-17/h8,10,13-18,20,24-25H,6-7,9,11-12H2,1-5H3/b19-8+,21-10+/t17-,18+,20+,24+,25+/m1/s1 |
InChI Key |
ZSFACGJIQJJPDW-MWWGJRGRSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/C(=O)O[C@H]([C@H](C[C@H](/C=C(/C(=O)O[C@H]1CC2=CN=CO2)\C)C)C)CC3=CN=CO3)\C |
Canonical SMILES |
CC1CCC=C(C(=O)OC(C(CC(C=C(C(=O)OC1CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


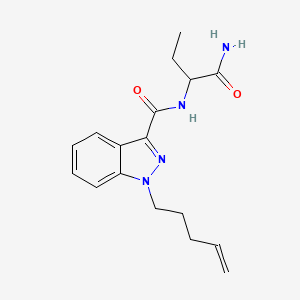
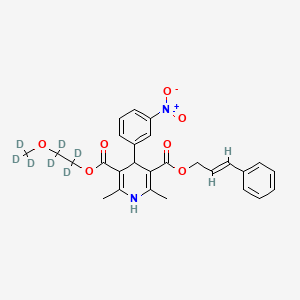
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)
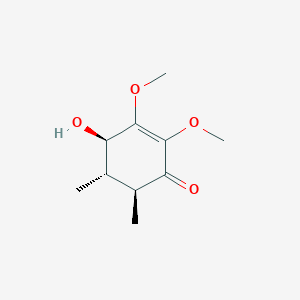
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)


